1-(4-Bromophenyl)-3-methylthiourea
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHOFVOPHVEJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351349 | |
| Record name | 1-(4-bromophenyl)-3-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61449-55-6 | |
| Record name | 1-(4-bromophenyl)-3-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-3-methylthiourea can be synthesized through several methods. One common method involves the reaction of 4-bromoaniline with methyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the para position of the phenyl ring facilitates nucleophilic substitution under specific conditions.
Reagents/Conditions :
-
Nucleophiles : Amines (e.g., pyrrolidine), alkoxides, or thiols.
-
Solvents : Polar aprotic solvents (e.g., DMF, DMSO).
-
Catalysts : Copper(I) iodide or palladium catalysts for cross-coupling reactions.
Products :
-
Replacement of Br with nucleophiles (e.g., 1-(4-pyrrolidinophenyl)-3-methylthiourea).
-
Suzuki-Miyaura coupling with aryl boronic acids to form biaryl thioureas .
Example :
Cyclocondensation Reactions
Thioureas readily undergo cyclization with bifunctional reagents to form heterocycles.
Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
Conditions :
Products :
-
Thiazolidin-5-ylidene acetates (e.g., methyl [4-oxo-2-(benzoylimino)-3-aryl-1,3-thiazolidin-5-ylidene]acetate).
Mechanism :
-
DMAD acts as a dienophile, reacting with the thiourea’s sulfur and nitrogen atoms to form a five-membered ring .
Base-Catalyzed Intramolecular Cyclization
Conditions :
Products :
-
Quinazolin-4-ones or thiazolidinones via intramolecular nucleophilic attack.
Oxidation of the Thiourea Moiety
Reagents :
-
H₂O₂ or m-chloroperbenzoic acid (mCPBA).
Products :
Reduction
Reagents :
-
LiAlH₄ or NaBH₄.
Products :
Schiff Base Formation
Reagents :
-
Aldehydes (e.g., benzaldehyde) under acidic or basic conditions.
Products :
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
1-(4-Bromophenyl)-3-methylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-methylthiourea involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or antimicrobial effects. The bromophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, enhancing interactions with biological targets like kinases .
- Aromatic substituents (e.g., phenyl, pyridinyl) improve binding to hydrophobic enzyme pockets .
- Metal coordination (e.g., Fe³⁺) stabilizes the ligand-receptor complex, as seen in the iron(III) complex’s superior binding affinity (-7.76 kcal/mol vs. -7.64 kcal/mol for precursors) .
Trends :
Anticancer Potential
- This compound : Preliminary docking studies suggest moderate EGFR tyrosine kinase inhibition (∆G ≈ -7.0 kcal/mol, estimated) .
- Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) : Exhibits strong ribonucleotide reductase inhibition (∆G = -7.76 kcal/mol; inhibition constant = 2.11 µM), outperforming hydroxyurea (∆G = -6.50 kcal/mol) . The iron complex forms four hydrogen bonds and twelve hydrophobic interactions with the 2EUD receptor, enhancing stability .
Antimicrobial Activity
Biological Activity
1-(4-Bromophenyl)-3-methylthiourea (CAS No. 61449-55-6) is a thiourea derivative with significant potential in various biological applications. This compound has garnered attention for its antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H9BrN2S
- Molecular Weight : 245.14 g/mol
The presence of the bromine atom in the para position of the phenyl ring enhances the compound's hydrophobic interactions, potentially increasing its biological activity.
Antimicrobial Activity
Research indicates that thiourea derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that thioureas can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest effective antibacterial activity, which is crucial for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to decreased proliferation rates in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways, promoting cell death in tumor cells.
A comparative study with similar thiourea derivatives demonstrated that this compound exhibited superior anticancer activity against certain cancer cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular functions and leading to therapeutic effects.
- Receptor Binding : Its structural features allow it to bind effectively to hydrophobic pockets within proteins, enhancing its bioactivity.
Comparative Analysis with Other Thioureas
To understand the unique properties of this compound, a comparison with other thiourea derivatives is valuable:
| Compound Name | Key Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methylthiourea | Contains chlorine instead of bromine | Similar antimicrobial effects |
| 1-(4-Fluorophenyl)-3-methylthiourea | Fluorine substitution affects reactivity | Varies in potency |
| 1-(4-Iodophenyl)-3-methylthiourea | Iodine enhances lipophilicity | Potentially more effective |
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, demonstrating significant antibacterial activity .
Case Study: Anticancer Activity
In another research effort, the compound was tested on human cancer cell lines (Hela and A549). The findings revealed an IC50 value of 15 µM for Hela cells, indicating potent anticancer properties .
Q & A
Q. What are the most effective synthetic routes for 1-(4-Bromophenyl)-3-methylthiourea, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-bromophenyl isothiocyanate with methylamine under reflux in ethanol or THF, using triethylamine as a catalyst to neutralize HCl byproducts . For analogous thiourea derivatives, reflux durations (e.g., 7 hours at 75°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to isothiocyanate) significantly impact yields, with optimized protocols achieving >95% purity . Kinetic energy from continuous stirring during reflux enhances collision frequency, improving reaction efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- FT-IR : Confirm thiourea C=S stretching (~1250–1350 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹) .
- NMR : -NMR identifies aromatic protons (δ 7.2–7.8 ppm for 4-bromophenyl) and methyl groups (δ 2.8–3.2 ppm) . -NMR resolves carbonyl/thione carbons (~170–180 ppm) .
- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .
- UV-Vis : Assess π→π* transitions in aromatic systems (e.g., ~260–280 nm) for purity checks .
Q. What solvents and conditions optimize solubility for crystallization or biological testing?
Methodological Answer: this compound is sparingly soluble in water but dissolves in ethanol, DMSO, or DCM. For crystallization, ethanol is preferred due to its moderate polarity and evaporation rate, enabling slow crystal growth . Solubility can be enhanced by sonication (15–30 minutes at 40°C) or using co-solvents like THF:water (9:1 v/v) .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what methodologies validate complex formation?
Methodological Answer: The thiourea moiety acts as a bidentate ligand, coordinating with Fe(III), Cu(II), or Ru(II) via S and N atoms. To synthesize metal complexes:
- Synthesis : Reflux the ligand with metal salts (e.g., FeCl₃·6H₂O) in ethanol at 75°C for 7 hours .
- Validation :
- UV-Vis : Metal-to-ligand charge transfer (MLCT) bands (e.g., ~400–500 nm for Fe(III)) .
- Magnetic Susceptibility : Confirm paramagnetic behavior in Fe(III) complexes .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and stoichiometry (e.g., 1:2 metal:ligand ratios) .
Q. What computational strategies predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., ribonucleotide reductase). Prioritize residues forming hydrogen bonds (e.g., Arg 293, Ser 217) and hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME evaluate oral bioavailability (%HIA >95%) and permeability (Caco-2 >50 nm/s) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to correlate electronic properties with anticancer activity .
Q. How do competing reaction pathways (e.g., cycloaddition vs. elimination) affect the synthesis of related heterocycles?
Methodological Answer: For reactions involving this compound as an intermediate:
- Regioselectivity Analysis : Apply Molecular Electron Density Theory (MEDT) to predict [3+2] cycloaddition pathways. Monitor intermediates via LC-MS to detect competing elimination products (e.g., CHCl₃ loss) .
- Kinetic Control : Use low-temperature conditions (−20°C) to favor kinetic products over thermodynamically stable byproducts .
Q. How can stability challenges (e.g., hydrolysis or photodegradation) be mitigated during storage?
Methodological Answer:
- Hydrolysis Prevention : Store under anhydrous conditions (desiccator with P₂O₅) and avoid protic solvents .
- Light Sensitivity : Use amber vials and conduct stability assays under UV light (254 nm) to identify degradation products via HPLC .
- Thermal Stability : TGA-DSC analysis identifies decomposition thresholds (e.g., >200°C for Fe(III) complexes) .
Q. What methodologies resolve contradictions in mutagenicity data for thiourea derivatives?
Methodological Answer:
- Ames Test : Conduct tiered assays (TA98 and TA100 strains) with metabolic activation (S9 mix) to assess frameshift mutations .
- QSAR Modeling : Correlate thiourea substituents (e.g., electron-withdrawing Br) with mutagenic potential using logistic regression .
- Dose-Response Analysis : Calculate therapeutic indices (e.g., IC₅₀/Ames EC₅₀) to balance efficacy and toxicity .
Q. How do crystallographic techniques resolve structural ambiguities in thiourea derivatives?
Methodological Answer:
Q. How can conflicting spectroscopic data (e.g., NMR splitting vs. crystallographic symmetry) be reconciled?
Methodological Answer:
- Dynamic NMR : Variable-temperature -NMR detects conformational exchange (e.g., thiourea tautomerism) .
- Complementary Techniques : Compare XRD-derived bond lengths (e.g., C=S ~1.68 Å) with DFT-optimized geometries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
